molecular formula C17H23F3N2O2 B6613368 rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis CAS No. 2230807-27-7

rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis

Cat. No.: B6613368
CAS No.: 2230807-27-7
M. Wt: 344.37 g/mol
InChI Key: RTJJYHPRGIOAQC-ZIAGYGMSSA-N
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Description

The compound "rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis" is a piperidine derivative known for its significant chemical and biological properties. It consists of a piperidine ring substituted with an amino group and a trifluoromethyl group, combined with a tert-butyl carbamate.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process:

  • Formation of the Piperidine Ring: Starting with commercially available starting materials, a series of nucleophilic substitution and reduction reactions lead to the formation of the piperidine ring.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution reactions using trifluoromethylation reagents under controlled conditions.

  • Introduction of the Amino Group: Amination reactions, often using ammonia or amines under catalytic conditions, can introduce the amino group at the desired position.

  • Formation of the Carbamate: The tert-butyl carbamate is typically introduced via the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial Production Methods

For industrial-scale production, the use of flow chemistry techniques may be employed to enhance efficiency and yield. Optimized conditions involving continuous reactors ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative deamination to form corresponding imines.

  • Reduction: Hydrogenation reactions can reduce certain functional groups within the molecule.

  • Substitution: The piperidine ring can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

  • Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidative reactions.

  • Reducing Agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

  • Nucleophiles: Including amines, alcohols, and thiols, under basic or acidic conditions for substitution reactions.

Major Products

The reactions lead to a variety of products depending on the conditions used, including imines, amines, and substituted piperidines.

Scientific Research Applications

  • Chemistry: Utilized as a building block in the synthesis of complex molecules due to its versatile functional groups.

  • Biology: Its derivatives are studied for their potential as enzyme inhibitors or receptor modulators.

  • Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology and pain management.

  • Industry: Used in the synthesis of fine chemicals and materials science for creating specialized polymers.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets, such as enzymes and receptors. It may modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the enzyme's function. In receptor interactions, the compound can either activate or inhibit receptor activity, leading to a cascade of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-Amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

  • tert-Butyl (3S,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

  • tert-Butyl (3R,4R)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Uniqueness

While similar compounds may share the piperidine ring and trifluoromethyl substituent, rac-tert-butyl (3R,4S)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate, cis is unique due to its specific stereochemistry, which influences its biological activity and chemical reactivity, making it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-8-13(14(21)10-22)11-4-6-12(7-5-11)17(18,19)20/h4-7,13-14H,8-10,21H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJJYHPRGIOAQC-ZIAGYGMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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